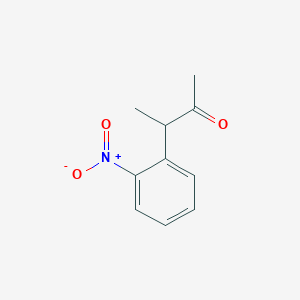![molecular formula C21H24O4 B14414582 1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene} CAS No. 84040-77-7](/img/structure/B14414582.png)
1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene} is a chemical compound characterized by its unique structure, which includes two benzene rings connected by a methylene bridge and substituted with ethoxy and ethenyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene} typically involves the reaction of 4-hydroxybenzaldehyde with ethylene oxide to form 4-(2-hydroxyethoxy)benzaldehyde. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyloxy group. Finally, the methylene bridge is formed by reacting the resulting compound with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency. The purification process often involves distillation, crystallization, and chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene} undergoes various chemical reactions, including:
Oxidation: The ethoxy and ethenyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted benzene derivatives.
Applications De Recherche Scientifique
1,1’-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene} has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to undergo polymerization and cross-linking reactions.
Mécanisme D'action
The mechanism of action of 1,1’-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene} involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The ethoxy and ethenyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-Methylenebis{4-[2-(ethenyloxy)ethoxy]-3,5-dimethylbenzene}
- 1,1’-Methylenebis{4-(ethenyloxy)benzene}
- 1,3,5-Tris[2-(ethenyloxy)ethoxy]benzene
Uniqueness
1,1’-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene} is unique due to its specific substitution pattern and the presence of both ethoxy and ethenyloxy groups. This combination imparts distinct chemical and physical properties, such as enhanced solubility, reactivity, and potential for polymerization. Compared to similar compounds, it offers a versatile platform for further functionalization and application in various fields.
Propriétés
Numéro CAS |
84040-77-7 |
|---|---|
Formule moléculaire |
C21H24O4 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
1-(2-ethenoxyethoxy)-4-[[4-(2-ethenoxyethoxy)phenyl]methyl]benzene |
InChI |
InChI=1S/C21H24O4/c1-3-22-13-15-24-20-9-5-18(6-10-20)17-19-7-11-21(12-8-19)25-16-14-23-4-2/h3-12H,1-2,13-17H2 |
Clé InChI |
MJZAEFMGTXTKAX-UHFFFAOYSA-N |
SMILES canonique |
C=COCCOC1=CC=C(C=C1)CC2=CC=C(C=C2)OCCOC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


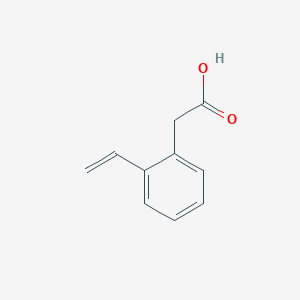
![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
![5-(Propan-2-yl)-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14414514.png)



![4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride](/img/structure/B14414544.png)


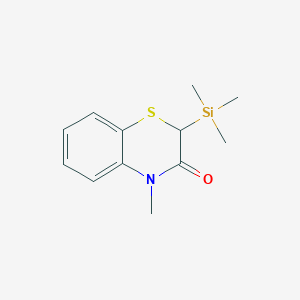
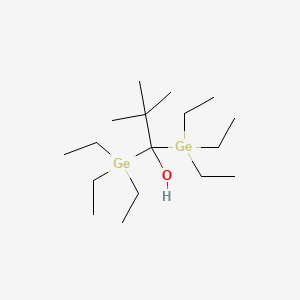
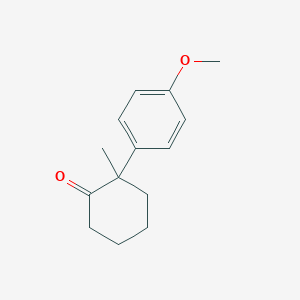
![6-[Amino(ethylamino)methylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14414578.png)
